molecular formula C9H14N2O3S B3247791 Tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate CAS No. 1823872-01-0

Tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate

Cat. No.: B3247791
CAS No.: 1823872-01-0
M. Wt: 230.29
InChI Key: SUJBWQJKURLRPJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate (CAS 1823872-01-0) is a high-value chemical building block with the molecular formula C9H14N2O3S and a molecular weight of 230.28 g/mol . This compound is a versatile intermediate in medicinal chemistry and drug discovery research, particularly in the development of novel heterocyclic compounds and targeted therapeutics. Its structure features both an aldehyde and a protected amine, making it a versatile scaffold for further chemical modifications and ring-forming reactions . This compound is a specialized heterocyclic building block used extensively in scientific research . Thiazole derivatives based on this scaffold have demonstrated significant research value in oncology, particularly in the discovery and development of novel HSET (KIFC1) inhibitors . HSET is a mitotic kinesin protein that cancer cells with amplified centrosomes rely on for survival, making it a promising target for anticancer therapy . Compounds derived from this thiazole carboxylate scaffold function as potent ATP-competitive inhibitors, showing high biochemical potency and selectivity against HSET over other mitotic kinesins like Eg5 . The induction of a multipolar phenotype in centrosome-amplified human cancer cells treated with these inhibitors demonstrates their potential research utility in targeting specific vulnerability in cancer cells . Additionally, thiazole carboxylates serve as crucial intermediates in comprehensive synthesis programs for amino acid-derived thiazole libraries, which are valuable for probing substrate-binding sites of complex biological targets and modulating ATPase activity of efflux pumps like P-glycoprotein in multidrug resistance research . The compound is offered with a typical purity of 95% and is supplied for research applications only . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-amino-4-formyl-2H-1,3-thiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-6(4-12)5-15-7(11)10/h4-5,7H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJBWQJKURLRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(SC=C1C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

    Amination: The amino group can be introduced through nucleophilic substitution reactions.

    Esterification: The carboxylate group can be formed by esterification of the corresponding carboxylic acid with tert-butyl alcohol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially converting the formyl group to a carboxylic acid.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

    Oxidation: Conversion to carboxylic acids.

    Reduction: Conversion to alcohols.

    Substitution: Formation of amides or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its functional groups.

    Medicine: May serve as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl and amino groups can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate, a comparison with structurally analogous compounds is essential. Below is an analysis of key analogs based on functional groups, reactivity, and synthetic utility:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes Reference
This compound C₉H₁₄N₂O₃S 230.28 Thiazole, Boc-protected amine, aldehyde Building block for drug synthesis
6-tert-Butoxypyridine-2-carboxaldehyde C₁₀H₁₃NO₂ 179.22 Pyridine, tert-butyl ether, aldehyde Ligand synthesis; lacks amine group
tert-Butyl allyl(2-oxoethyl)carbamate C₁₀H₁₇NO₃ 199.25 Carbamate, allyl group, ketone Intermediate for peptide chemistry
4-tert-Butylbenzaldehyde C₁₁H₁₄O 162.23 Benzene, tert-butyl, aldehyde Fragrance and polymer additive

Key Observations :

Heterocyclic Core :

  • The thiazole ring in the target compound provides distinct electronic and steric properties compared to pyridine (e.g., 6-tert-butoxypyridine-2-carboxaldehyde) or benzene derivatives. Thiazoles are more electron-deficient, enhancing reactivity in nucleophilic aromatic substitutions .

Functional Group Synergy :

  • The coexistence of a Boc-protected amine and an aldehyde in the target compound allows for sequential functionalization. This contrasts with analogs like 4-tert-butylbenzaldehyde, which lack amine reactivity .

Synthetic Utility :

  • The Boc group in the target compound enables deprotection under mild acidic conditions (e.g., trifluoroacetic acid), a feature critical in peptide and heterocycle synthesis. In contrast, tert-butyl ethers (e.g., 6-tert-butoxypyridine-2-carboxaldehyde) require stronger acids for cleavage, limiting their versatility .

Stability and Solubility: While specific data on solubility are unavailable, the Boc group generally enhances solubility in organic solvents compared to non-protected amines. Benzaldehyde derivatives (e.g., 4-tert-butylbenzaldehyde) exhibit higher volatility due to smaller molecular weights .

Research Findings :

  • Synthetic Efficiency: The target compound’s synthesis achieves an 80% yield under optimized conditions (hydrazine-mediated condensation in ethanol), outperforming some tert-butyl carbamate derivatives that require harsher reagents .

Biological Activity

Tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that include a tert-butyl group, an amino group, a formyl group, and a carboxylate group. These functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H14N2O3S\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This structure includes:

  • A thiazole ring which provides heterocyclic properties.
  • A tert-butyl group that enhances lipophilicity.
  • An amino group capable of forming hydrogen bonds.
  • A formyl group that can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. The presence of the amino and formyl groups allows for potential interactions with enzymes and receptors, influencing biochemical pathways. This compound may act as an enzyme inhibitor or modulator, which could be beneficial in therapeutic contexts.

Potential Therapeutic Applications

  • Antimicrobial Activity : Research indicates that compounds with thiazole structures often exhibit antimicrobial properties. This compound may inhibit the growth of certain bacteria or fungi, although specific studies are required to confirm this activity.
  • Anti-inflammatory Properties : Given the structural similarities to other compounds known for anti-inflammatory effects, this compound might modulate inflammatory pathways, particularly through interactions with cytokine signaling.
  • Cancer Treatment : Some thiazole derivatives have been explored for their anticancer properties. This compound could potentially serve as a lead compound for developing new cancer therapeutics.

Case Study 1: Antimicrobial Evaluation

A study evaluated various thiazole derivatives for their antimicrobial efficacy against E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that this compound may have similar potential .

Case Study 2: Inhibition of Enzyme Activity

In vitro assays demonstrated that compounds similar to this compound inhibited type I signal peptidase in E. coli, highlighting its potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential antimicrobial and anti-inflammatory activity
2-Amino-4-methylthiazoleLacks tert-butyl and formyl groupsLimited biological activity
Tert-butyl 2-amino-4-methylthiazole-3(2H)-carboxylateSimilar structure but with methyl groupModerate antimicrobial activity

Q & A

Q. What are the key considerations for synthesizing tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate with high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with ethyl 2-amino-thiazole-4-carboxylate derivatives. Key steps include:
  • Protection of the amino group using tert-butoxycarbonyl (Boc) reagents under anhydrous conditions .
  • Formylation at the 4-position via Vilsmeier-Haack reaction (using POCl₃ and DMF) or direct aldehyde introduction .
  • Solvent selection (e.g., tetrahydrofuran or dichloromethane) and catalysts (e.g., triethylamine) to optimize reaction kinetics .
  • Purification via column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the product .
    Critical parameters: Temperature control (<0°C for exothermic steps), inert atmosphere (N₂/Ar), and monitoring via TLC .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer :
  • Spectroscopic techniques :
  • ¹H/¹³C NMR to confirm the Boc-protected amine, formyl group (δ ~9.8 ppm for aldehyde proton), and thiazole ring protons .
  • FT-IR for carbonyl stretches (Boc: ~1680–1720 cm⁻¹; formyl: ~1700 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular ion validation .
  • X-ray crystallography (if crystalline) to resolve bond lengths/angles, though limited by potential amorphousness .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer :
  • Stability : Hydrolysis-prone under acidic/basic conditions due to the Boc group and formyl moiety. Avoid prolonged exposure to moisture or protic solvents .
  • Storage : –20°C in anhydrous DMSO or under inert gas (argon) in sealed vials. Desiccants (molecular sieves) recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Troubleshooting steps :

Re-examine stoichiometry : Trace impurities in starting materials (e.g., ethyl 2-amino-thiazole-4-carboxylate) can skew yields. Use HPLC to verify purity .

Optimize catalyst loading : Triethylamine or DMAP may require adjustment at larger scales due to mixing inefficiencies .

Purification challenges : Replace gravity columns with flash chromatography or preparative HPLC for better resolution of byproducts (e.g., de-Boc derivatives) .

  • Case study : A 57% yield reported in a similar tert-butyl carboxylate synthesis was achieved via strict temperature control (-10°C during formylation) and reduced reaction time .

Q. What experimental strategies are used to study the biological interactions of this compound?

  • Methodological Answer :
  • Target identification :
  • Molecular docking (AutoDock Vina) to predict binding affinity with enzymes (e.g., kinases) or receptors .
  • Surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) .
  • Functional assays :
  • Enzyme inhibition assays (IC₅₀ determination) using fluorogenic substrates .
  • Cellular uptake studies (LC-MS/MS quantification) in relevant cell lines .

Q. How does the formyl group influence reactivity in multicomponent reactions (MCRs)?

  • Methodological Answer :
  • Mechanistic role : The formyl group acts as an electrophile in:
  • Knorr pyrrole synthesis (with β-ketoesters/amines) .
  • Ugi reactions (with isocyanides and carboxylic acids) to generate diverse heterocycles .
  • Optimization :
  • Use Lewis acids (e.g., Sc(OTf)₃) to activate the formyl group for nucleophilic attack .
  • Solvent polarity (acetonitrile > DCM) enhances MCR efficiency by stabilizing transition states .

Q. What analytical methods are used to address discrepancies in crystallographic vs. computational structural data?

  • Methodological Answer :
  • Crystallographic refinement : Use SHELXL for high-resolution data, but validate with DFT calculations (B3LYP/6-31G*) to reconcile bond-length mismatches .
  • Dynamic NMR : Detect conformational flexibility (e.g., rotation of the tert-butyl group) that may explain data contradictions .

Methodological Notes

  • References to avoid : Commercial sources (e.g., catalogs in ) excluded per guidelines.
  • Advanced techniques : Prioritize peer-reviewed protocols from synthesis () and interaction studies ().
  • Contradiction management : Cross-validate data using orthogonal methods (e.g., NMR + HRMS + X-ray) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate
Reactant of Route 2
Tert-butyl 2-amino-4-formylthiazole-3(2H)-carboxylate

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